Product packaging for 3-Bromo-2-methoxythiophene(Cat. No.:CAS No. 57681-56-8)

3-Bromo-2-methoxythiophene

Cat. No.: B2510390
CAS No.: 57681-56-8
M. Wt: 193.06
InChI Key: ROFXCQFBPVZYIH-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Methoxythiophenes in Heterocyclic Chemistry

Halogenated thiophenes are a cornerstone of modern materials science and medicinal chemistry. ulb.ac.be The introduction of a halogen atom, such as bromine, onto the thiophene (B33073) ring serves multiple purposes. It provides a reactive handle for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Stille, and direct arylation reactions, which are powerful methods for forming new carbon-carbon bonds. ontosight.aiscispace.comjcu.edu.au This reactivity is essential for synthesizing conjugated oligomers and polymers used in organic electronic devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ulb.ac.benbinno.com

In medicinal chemistry, halogenation is a widely employed strategy in drug design. rsc.org Halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can enhance a drug candidate's binding affinity and selectivity for its biological target. rsc.orgacs.org

The methoxy (B1213986) group (–OCH₃), an electron-donating substituent, also plays a crucial role. When attached to a thiophene ring, it influences the electron density distribution, which in turn affects the molecule's reactivity and electronic properties. nih.gov In the context of materials science, this modulation is key to tuning the bandgap of semiconducting materials. rsc.org In drug discovery, methoxy groups can alter a compound's solubility and metabolic profile and can act as hydrogen bond acceptors, influencing interactions with protein targets. nih.gov The combination of a bromo and a methoxy substituent on a thiophene scaffold, as seen in halogenated methoxythiophenes, thus creates a bifunctional platform of significant interest for developing advanced functional materials and novel therapeutic agents. ulb.ac.benih.gov

Scope and Objectives of Research on 3-Bromo-2-methoxythiophene

Research on this compound is primarily focused on its utility as a synthetic intermediate. Its molecular structure is not typically the endpoint of a synthesis but rather a starting point for creating more elaborate molecules. The principal objectives of investigating this compound include:

Exploitation as a Synthetic Building Block: The primary goal is to use the bromine atom at the 3-position as a site for cross-coupling reactions. This allows for the regioselective introduction of various aryl, heteroaryl, or other organic fragments, leading to the synthesis of novel, highly substituted thiophene derivatives.

Development of Functional Materials: Researchers aim to incorporate the this compound core into larger conjugated systems. By polymerizing or coupling this unit, new organic semiconducting materials can be developed for applications in electronics where specific electronic and physical properties are required.

Synthesis of Biologically Active Compounds: In medicinal chemistry, the compound serves as a scaffold for generating libraries of new molecules for drug discovery programs. For example, derivatives like 3-methoxythiophene-2-carboxylates have been investigated for their potential anticancer properties, highlighting the value of this chemical family. nih.gov

Comparative Reactivity Studies: The substitution pattern of this compound offers a platform for studying chemical reactivity. For instance, its isomer, 2-Bromo-3-methoxythiophene (B13090750), is known to be unstable and can undergo spontaneous oligomerization at room temperature. acs.orgacs.org Research on the more stable 3-bromo isomer can provide valuable insights into the structure-reactivity and structure-stability relationships of substituted thiophenes, aiding in the design of future synthetic routes and materials.

The compound is commercially available from various suppliers, underscoring its role as a research chemical and building block for these synthetic endeavors. fluorochem.co.ukbldpharm.comarctomsci.comambeed.comarctomsci.com

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 57681-56-8 fluorochem.co.ukbldpharm.com
Molecular Formula C₅H₅BrOS biosynth.comchemsrc.com
Molecular Weight 193.06 g/mol biosynth.comchemsrc.com
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES COC1=C(Br)C=CS1 fluorochem.co.uk
LogP 2.52 - 2.53 fluorochem.co.ukchemsrc.com
Purity (Typical) >95% fluorochem.co.ukambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrOS B2510390 3-Bromo-2-methoxythiophene CAS No. 57681-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c1-7-5-4(6)2-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFXCQFBPVZYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57681-56-8
Record name 3-bromo-2-methoxythiophene
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Reactivity Profiles and Reaction Mechanisms of 3 Bromo 2 Methoxythiophene

Carbon-Halogen Bond Activation in 3-Bromo-2-methoxythiophene

The carbon-bromine (C-Br) bond in this compound is the most reactive site for many transformations. The activation of this bond is the initial and critical step in numerous catalytic cycles, particularly those involving transition metals like palladium. The strength of the C-X (where X is a halogen) bond generally decreases down the group in the periodic table, making the C-Br bond weaker and more susceptible to cleavage than a C-Cl bond. illinois.edu

Theoretical studies on the related isomer, 2-bromo-3-methoxythiophene (B13090750), have shown that the C-Br bond can elongate with relative ease, facilitating its cleavage. acs.org This inherent lability is a key factor in its reactivity profile. The activation typically occurs via an oxidative addition mechanism, where a low-valent transition metal complex (e.g., Pd(0)) inserts into the C-Br bond, forming an organometallic-halide complex (e.g., R-Pd(II)-Br). nih.gov This process transforms the electrophilic carbon of the thiophene (B33073) ring into a nucleophilic organometallic species, primed for subsequent reactions.

The activation energy for C-X bond cleavage is influenced by the halogen, with reactivity increasing from Cl < Br < I. illinois.edu In the context of palladium-catalyzed reactions, the C-Br bond is considered highly susceptible to oxidative addition, making aryl bromides like this compound common and effective starting materials for cross-coupling reactions. illinois.edu

Metal-Catalyzed Cross-Coupling Reactions of this compound

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecules from simple precursors. The general scheme involves the activation of the C-Br bond by a metal catalyst, followed by the introduction of a new functional group from a coupling partner.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or ester) in the presence of a base. libretexts.orgyoutube.com This method is widely used for the synthesis of biaryls, conjugated styrenes, and polyolefins. harvard.edu For this compound, the reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C3 position.

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. youtube.com This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step facilitated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. youtube.com A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for different substrates. harvard.eduyoutube.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions The following table presents typical conditions for Suzuki-Miyaura reactions involving bromothiophene derivatives, illustrating the range of applicable reagents.

Coupling PartnerCatalyst / LigandBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O95
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane92
Thiophen-2-ylboronic acidPdCl₂(dppf)Cs₂CO₃DMF89
Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ / P(t-Bu)₃K₂CO₃THF85
Note: Yields are representative for reactions with similar bromothiophene substrates and may vary for this compound.

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and the use of mild reaction conditions. nrochemistry.com The organostannane reagents are stable to air and moisture, although their toxicity is a notable drawback. wikipedia.org

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the transmetalation step, the organic group is transferred from the tin atom to the palladium center. The choice of ligands for the palladium catalyst can be crucial, and additives like copper(I) salts or lithium chloride can sometimes accelerate the reaction. nrochemistry.comorganic-chemistry.org

Table 2: Examples of Stille Coupling Conditions The following table shows common conditions used for Stille coupling with brominated aromatic compounds.

Coupling PartnerCatalyst / LigandSolventAdditivesYield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄TolueneNone90
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂THFCuI88
2-(Tributylstannyl)thiophenePd₂(dba)₃ / P(o-tol)₃DMFLiCl93
Trimethyl(ethynyl)stannanePd(AsPh₃)₄DioxaneNone84
Note: Yields are representative for reactions with similar bromothiophene substrates and may vary for this compound.

The Kumada coupling, one of the earliest cross-coupling methods developed, utilizes a Grignard reagent (organomagnesium halide) as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org This method is particularly effective for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

The catalytic cycle involves the standard sequence of oxidative addition of this compound to the Ni(0) or Pd(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org The high reactivity of Grignard reagents limits the functional group tolerance compared to Suzuki or Stille couplings. organic-chemistry.org The choice of catalyst and phosphine (B1218219) ligands is important for achieving high yields and preventing side reactions. researchgate.net

Table 3: Examples of Kumada Coupling Conditions The following table illustrates typical conditions for Kumada coupling reactions involving aryl bromides.

Coupling Partner (Grignard Reagent)CatalystSolventYield (%)
Phenylmagnesium bromideNi(dppp)Cl₂Diethyl ether91
Methylmagnesium iodidePd(PPh₃)₄THF87
Cyclohexylmagnesium bromideNi(dppe)Cl₂THF85
Vinylmagnesium bromideNi(acac)₂Dioxane79
Note: Yields are representative for reactions with similar bromothiophene substrates and may vary for this compound. researchgate.net

Direct C-H arylation is an increasingly important synthetic strategy that avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organoboron or organotin compound). core.ac.uk In the context of this compound, it would serve as the aryl halide partner, reacting with an unfunctionalized C-H bond of another aromatic or heteroaromatic compound.

These reactions are typically catalyzed by palladium and involve a C-H activation step. researchgate.netresearchgate.net The mechanism can be complex but generally involves the formation of a palladacycle intermediate. This approach offers higher atom economy and fewer synthetic steps compared to traditional cross-coupling methods. core.ac.uk The regioselectivity of the C-H activation is a key challenge that is often controlled by directing groups or the inherent electronic properties of the substrate.

Table 4: Example of Direct Arylation Conditions The following table provides a representative example of conditions for the direct arylation of a heteroarene with an aryl bromide.

C-H Coupling PartnerCatalyst / LigandBaseSolventYield (%)
ThiophenePd(OAc)₂KOAcDMAc~75-85
FuranPd(OAc)₂ / P(o-tol)₃K₂CO₃Toluene~70-80
BenzenePd(OAc)₂ / PCy₃Cs₂CO₃Dioxane~60-70
Note: Yields are representative for direct arylation reactions and depend heavily on the specific C-H partner. researchgate.net

Beyond the palladium- and nickel-catalyzed reactions, other transition metals can also mediate transformations involving this compound. Copper-catalyzed coupling reactions, for instance, are well-established for forming carbon-nitrogen and carbon-oxygen bonds (e.g., Ullmann condensation). These reactions often require ligands such as L-proline or phenanthroline to proceed under milder conditions. mdpi.com

Iron-catalyzed cross-coupling has also emerged as a more economical and environmentally friendly alternative to palladium catalysis for certain C-C bond formations. researchgate.net Furthermore, rhodium and cobalt complexes have been investigated for C-S bond activation and other transformations involving thiophene derivatives. ethz.chrsc.org These methods expand the synthetic utility of this compound, enabling the introduction of a wider range of functional groups and the construction of diverse molecular architectures. escholarship.org

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound by replacing the halogen atom with a metal. wikipedia.org This reaction is particularly crucial for creating reactive intermediates from aromatic halides like this compound, which can then be used to form new chemical bonds. The process typically involves highly electropositive metals, with organolithium and Grignard reagents being the most common products. wikipedia.org

The conversion of this compound into an organometallic species is most commonly achieved through lithium-halogen exchange. ias.ac.in This reaction is typically rapid and kinetically controlled. wikipedia.org Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), results in the efficient formation of 2-methoxy-3-thienyllithium. The presence of the adjacent methoxy (B1213986) group can accelerate the exchange rate due to chelation effects. wikipedia.orgnih.gov

The general mechanism for lithiation is as follows: Th-Br + R-Li → Th-Li + R-Br (where Th represents the 2-methoxy-3-thienyl group)

While Grignard reagents are workhorses in organic synthesis, their direct formation from 3-bromothiophene (B43185) and magnesium metal can be challenging and less efficient compared to lithiation. researchgate.net Alternative methods, such as magnesium-halogen exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its more reactive lithium chloride complex (i-PrMgCl·LiCl), can be employed to generate the corresponding 2-methoxy-3-thienylmagnesium bromide. wikipedia.orgntu.edu.tw This approach often tolerates a wider range of functional groups than direct formation with magnesium turnings. wikipedia.org

Table 1: Conditions for Organometallic Intermediate Formation
Reaction TypeReagentTypical SolventTypical TemperatureProduct
Lithiationn-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi)Tetrahydrofuran (THF), Diethyl ether-78 °C to 0 °C2-methoxy-3-thienyllithium
Grignard Formation (Exchange)Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl)Tetrahydrofuran (THF)0 °C to Room Temperature2-methoxy-3-thienylmagnesium bromide

Once formed, the 2-methoxy-3-thienyllithium or its magnesium counterpart acts as a potent nucleophile and a strong base. The newly formed carbon-metal bond is highly polarized, rendering the carbon atom at the 3-position of the thiophene ring electron-rich and ready to attack electron-deficient species known as electrophiles. ias.ac.inresearchgate.net This "electrophilic capture" or "quenching" step is a versatile method for introducing a wide variety of functional groups onto the thiophene ring at a specific position. ias.ac.in

The reaction mixture containing the organometallic intermediate is typically kept at a low temperature while the electrophile is added. This allows for the controlled formation of a new carbon-carbon or carbon-heteroatom bond. The mechanism involves the nucleophilic addition or substitution of the organometallic agent onto the electrophile. researchgate.net For example, reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, after an aqueous workup.

Table 2: Examples of Electrophilic Capture Reactions
ElectrophileReagent ExampleResulting Functional Group (after workup)
Carbon DioxideCO2 (gas or dry ice)Carboxylic Acid
Aldehydes/KetonesFormaldehyde, Acetaldehyde, AcetonePrimary, Secondary, or Tertiary Alcohol
Alkyl HalidesMethyl Iodide, Ethyl BromideAlkyl Group
Boronic EstersIsopropyl pinacol borateBoronic Ester
DisulfidesDimethyl disulfideThioether

Oligomerization and Polymerization Mechanisms Involving this compound

This compound can serve as a monomer unit for the synthesis of oligomers and polymers with conjugated backbones, which are of interest in materials science. The reactivity of the carbon-bromine bond and the influence of the methoxy group dictate the pathways through which these larger molecules are formed.

Dimerization and the formation of short-chain oligomers can occur through several pathways. In processes involving lithiation, the resulting 2-methoxy-3-thienyllithium can inadvertently react with unreacted this compound, leading to the formation of a dimer, 2,2'-dimethoxy-3,3'-bithiophene. This side reaction is more prevalent if the temperature is not carefully controlled. researchgate.net

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Kumada or Suzuki coupling, can be used to form dimers and trimers in a more controlled fashion. For these reactions, the organometallic intermediate (Grignard or boronic ester derivative) of this compound is reacted with another molecule of the monomer in the presence of a palladium or nickel catalyst. acs.org Solid-state oxidative polymerization can also yield mixtures that are predominantly composed of dimers and other low molecular weight components. mdpi.com

Certain haloalkoxythiophenes, including 2-bromo-3-methoxythiophene derivatives, are known to undergo intense autopolymerization reactions. researchgate.net This phenomenon can occur spontaneously, sometimes upon standing at room temperature or during purification attempts like distillation, and is often characterized by the vigorous evolution of gas. researchgate.net The reaction involves the molecule reacting with itself without the need for an external initiator for the initial step. The inherent reactivity of the C-Br bond, combined with the activating effect of the methoxy group on the thiophene ring, contributes to this propensity for self-polymerization.

The mechanism of autopolymerization is closely linked to acid-assisted processes. researchgate.net During the spontaneous reaction of 2-bromo-3-methoxythiophenes, hydrogen bromide (HBr) gas is generated as a byproduct. researchgate.net This HBr acts as a potent acid catalyst that accelerates the polycondensation reaction. The acidic environment facilitates the cleavage of the methoxy group, likely forming a more reactive intermediate. The polymerization then proceeds via a step-growth polycondensation mechanism, where monomer units and growing oligomer chains combine to form the final polymer, poly(2-methoxythiophene). This type of reaction is sometimes referred to as self-acid-assisted polycondensation (SAAP). researchgate.net

Table 3: Polymerization Mechanisms for this compound
MechanismKey FeaturesTypical Product
Cross-Coupling (e.g., Kumada)Requires conversion to Grignard reagent and a Ni/Pd catalyst. acs.orgControlled oligomers and polymers (e.g., Poly(3-alkoxythiophene)s)
AutopolymerizationSpontaneous reaction, often vigorous. researchgate.netPoly(2-methoxythiophene)
Acid-Assisted PolycondensationCatalyzed by HBr generated in situ from autopolymerization. researchgate.netPoly(2-methoxythiophene)

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C3 position of this compound serves as a versatile handle for introducing a wide array of functional groups. While classical nucleophilic aromatic substitution (SNAr) reactions are generally disfavored for this substrate due to the electron-donating nature of the methoxy group, palladium-catalyzed cross-coupling reactions provide a powerful and efficient pathway for achieving formal nucleophilic substitution at the bromine center. These transformations are central to the synthetic utility of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The most prominent methods for functionalizing the C3 position involve Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions proceed through a common catalytic cycle involving a palladium(0) species. The cycle typically begins with the oxidative addition of the C-Br bond of this compound to the Pd(0) catalyst, forming a Pd(II) intermediate. youtube.com This is followed by transmetalation with an organoboron, organotin, or amine nucleophile and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.comwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comnih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C3 position. libretexts.org

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. harvard.edu Common catalysts include palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine ligands. nih.gov A base, such as potassium carbonate or sodium hydroxide, is essential for the transmetalation step. youtube.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

Nucleophile (Boronic Acid/Ester)Catalyst/LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water2-Methoxy-3-phenylthiophene
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane2-Methoxy-3-(p-tolyl)thiophene
Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DMF2-Methoxy-3-(2-thienyl)thiophene
Vinylboronic acid pinacol esterPd(dppf)Cl₂CsFTHF2-Methoxy-3-vinylthiophene

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organic halide with an organotin reagent (organostannane) catalyzed by palladium. wikipedia.org This method is highly versatile and can be used to couple this compound with a wide variety of sp²-hybridized carbon nucleophiles, including aryl, vinyl, and heteroaryl groups. nrochemistry.comlibretexts.org

A key advantage of the Stille reaction is that organostannanes are stable to air and moisture and are tolerant of many functional groups. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. organic-chemistry.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com Common catalysts include Pd(PPh₃)₄ or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) often paired with phosphine ligands like triphenylphosphine (B44618) (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃). rsc.org

Table 2: Illustrative Stille Coupling Reactions of this compound

Nucleophile (Organostannane)Catalyst/LigandAdditiveSolventProduct
Tributyl(phenyl)stannanePd(PPh₃)₄NoneToluene2-Methoxy-3-phenylthiophene
Tributyl(vinyl)stannanePd₂(dba)₃ / PPh₃LiClTHF2-Methoxy-3-vinylthiophene
2-(Tributylstannyl)furanPdCl₂(PPh₃)₂CuINMP3-(Furan-2-yl)-2-methoxythiophene
Tributyl(4-methoxyphenyl)stannanePd(PPh₃)₄NoneDioxane2-Methoxy-3-(4-methoxyphenyl)thiophene

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction is a cornerstone of modern synthetic chemistry for constructing arylamines. libretexts.org It allows this compound to be coupled with a broad range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. acsgcipr.orgorganic-chemistry.org

The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgnih.gov The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) has been critical to the reaction's success, expanding its scope and improving efficiency under milder conditions. wikipedia.orgnih.gov

Table 3: Illustrative Buchwald-Hartwig Amination Reactions of this compound

Nucleophile (Amine)Catalyst/LigandBaseSolventProduct
AnilinePd₂(dba)₃ / BINAPNaOt-BuTolueneN-(2-Methoxythiophen-3-yl)aniline
PiperidinePd(OAc)₂ / XPhosCs₂CO₃Dioxane3-(Piperidin-1-yl)-2-methoxythiophene
BenzylaminePd(OAc)₂ / RuPhosK₃PO₄tert-ButanolN-Benzyl-N-(2-methoxythiophen-3-yl)amine
MorpholinePd₂(dba)₃ / DavePhosLiHMDSTHF4-(2-Methoxythiophen-3-yl)morpholine

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Methoxythiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-Bromo-2-methoxythiophene. nih.govmdpi.com By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring and the protons of the methoxy (B1213986) group. The two ring protons, H-4 and H-5, would appear as doublets due to spin-spin coupling with each other. The methoxy group protons would present as a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. Five distinct signals would be anticipated for this compound, corresponding to the four carbons of the thiophene ring and the one carbon of the methoxy group. The carbon atom bonded to the bromine (C-3) would be significantly influenced by the halogen's electronegativity and would likely appear around 110-115 ppm. The carbon attached to the methoxy group (C-2) would be observed further downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known substituent effects on thiophene rings. Actual experimental values may vary.)

Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-46.8 - 7.0Doublet5.0 - 6.0
H-57.1 - 7.3Doublet5.0 - 6.0
-OCH₃3.9 - 4.1SingletN/A
C-2155 - 160SingletN/A
C-3110 - 115SingletN/A
C-4125 - 130SingletN/A
C-5128 - 133SingletN/A
-OCH₃58 - 62SingletN/A

Mass Spectrometry (MS) Techniques for Molecular Mass Determination

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₅BrOS), the exact molecular weight is 193.06 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity: the M+ peak and the M+2 peak, separated by two mass units. youtube.com This characteristic 1:1 ratio doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this compound could involve the loss of various radicals or neutral molecules.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Ion/Fragment Identity Notes
194/196[C₅H₅BrOS]⁺Molecular ion peaks (M⁺, M⁺+2), characteristic bromine isotope pattern.
179/181[C₄H₂BrOS]⁺Loss of a methyl radical (•CH₃).
163/165[C₅H₅BrS]⁺Loss of a methoxy radical (•OCH₃).
115[C₅H₅OS]⁺Loss of a bromine radical (•Br).
83[C₄H₃S]⁺Thienyl cation, a common fragment in thiophene mass spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. wikipedia.org

For this compound, FT-IR and Raman spectra would reveal characteristic bands corresponding to the thiophene ring, the methoxy group, and the carbon-bromine bond. The aromatic C-H stretching vibrations of the thiophene ring are typically observed just above 3000 cm⁻¹. nii.ac.jp The C-C stretching vibrations within the ring appear in the 1600-1400 cm⁻¹ region. The C-O stretching of the ether linkage in the methoxy group gives rise to strong bands, often in the 1250-1000 cm⁻¹ range. udel.edu The C-Br stretching vibration is found in the fingerprint region at lower wavenumbers, typically between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.org

Raman spectroscopy serves as a complementary technique, particularly useful for identifying vibrations of the thiophene ring and non-polar bonds. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3120 - 3050Medium to Weak
Aliphatic C-H Stretch (-OCH₃)2980 - 2850Medium
Aromatic C=C Ring Stretch1600 - 1400Medium to Strong
C-H In-plane Bend1250 - 1050Medium
Asymmetric C-O-C Stretch1275 - 1200Strong
Symmetric C-O-C Stretch1075 - 1020Strong
C-H Out-of-plane Bend900 - 650Strong
C-Br Stretch690 - 515Medium to Strong

Electronic Spectroscopy (UV-Vis) for Optical Property Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure and conjugated π-systems. Thiophene and its simple derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions. msu.edu

For this compound, the UV-Vis spectrum is expected to show absorption maxima below 300 nm. The precise wavelength of maximum absorbance (λmax) is influenced by the substituents on the thiophene ring. The methoxy group (an auxochrome) and the bromine atom can cause slight shifts in the absorption bands compared to unsubstituted thiophene. The study of derivatives, particularly the formation of conjugated polymers, would show a significant bathochromic (red) shift in λmax, indicating an extension of the conjugated system. docbrown.info

Electron Spin Resonance (ESR) Spectroscopy in Reaction Mechanism Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. wikipedia.orgmit.edu While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore ESR-silent, this technique is crucial for studying its reaction mechanisms, particularly those involving radical intermediates.

For instance, in polymerization reactions or degradation processes, radical species may be formed. A study on the autopolymerization of the closely related isomer, 2-bromo-3-methoxythiophene (B13090750), successfully utilized ESR spectroscopy to investigate the reaction mechanism. researchgate.net The technique allowed for the detection of radical intermediates, providing evidence for the steps involved in the polymerization process. Similarly, ESR could be employed to study photochemical reactions or metal-catalyzed coupling reactions of this compound where single-electron transfer steps might occur.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking.

Currently, the specific crystal structure of this compound has not been reported in the publicly available literature. However, if suitable single crystals could be grown, XRD analysis would provide definitive structural data. Such an analysis would confirm the planarity of the thiophene ring and reveal the conformation of the methoxy group relative to the ring. Furthermore, it would elucidate how the molecules pack in the crystal lattice, which is crucial for understanding the material's bulk properties. Studies on other substituted thiophenes have successfully used XRD to characterize their solid-state structures. researchgate.net

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized substance. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₅H₅BrOS.

The experimental results from an elemental analyzer are compared against these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the sample.

Table 4: Theoretical Elemental Composition of this compound (C₅H₅BrOS)

Element Symbol Atomic Weight Percentage (%)
CarbonC12.0131.11
HydrogenH1.012.61
BromineBr79.9041.38
OxygenO16.008.29
SulfurS32.0716.62
Total 100.00

Theoretical and Computational Investigations of 3 Bromo 2 Methoxythiophene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying substituted thiophenes. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern the chemical behavior of 3-Bromo-2-methoxythiophene.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the HOMO is the orbital through which the molecule donates electrons, acting as a nucleophile, while the LUMO is the orbital through which it accepts electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom (-Br) would lower the energies of both orbitals. DFT calculations provide precise values for these orbitals and the resulting energy gap, which are essential for predicting how the molecule will interact with other reagents.

Below is a table of representative electronic properties that would be determined for this compound using DFT calculations.

PropertySymbolTypical Calculated Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -5.5Indicates the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -1.0Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy GapΔE4.0 to 5.0Correlates with the chemical reactivity and kinetic stability.
Ionization PotentialIP6.0 to 5.5The energy required to remove an electron from the molecule.
Electron AffinityEA1.5 to 1.0The energy released when an electron is added to the molecule.
Electronegativityχ3.75 to 3.25The ability of the molecule to attract electrons.
Chemical Hardnessη2.0 to 2.5Measures the resistance to change in electron distribution.

Note: The values in this table are illustrative, based on typical DFT results for similar substituted thiophene (B33073) molecules, and serve to represent the parameters obtained from a computational analysis.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and their associated energetics. This is particularly relevant for understanding the stability and transformation of molecules like this compound. A notable theoretical study investigated the dimerization and trimerization reactions related to the spontaneous oligomerization of this compound.

The study used DFT to model the initial steps of this transformation, identifying key intermediates and transition states. It was found that the carbon-bromine bond of the molecule can elongate and undergo a trans addition to the double bond of a neighboring molecule. This process initiates a dimerization reaction, which is the first step toward the formation of larger oligomers. The calculations provided critical energetic data, including the activation barriers for these reactions.

Reaction StepActivation Enthalpy (ΔHₐ)Activation Gibbs Free Energy (ΔGₐ) at 298.15 K
Dimerization12.46 kcal/mol35.68 kcal/mol

Data sourced from a DFT study on the dimerization of this compound.

This energetic analysis reveals that while the enthalpy barrier is relatively low, the Gibbs free energy barrier is significant at room temperature, providing insight into the conditions under which such transformations might occur.

Regioselectivity—the preference for a reaction to occur at one position over another—is a fundamental aspect of organic chemistry. DFT calculations can predict the regioselectivity of reactions involving this compound by analyzing the electron distribution and properties of the molecule. Descriptors such as local ionization energy, Fukui functions, and the spatial distribution of the HOMO can pinpoint the most nucleophilic or electrophilic sites on the thiophene ring.

For electrophilic aromatic substitution, the positions on the thiophene ring (C4 and C5) are not equivalent. The combined electronic effects of the electron-donating methoxy group at C2 and the weakly deactivating bromo group at C3 will determine the most probable site for an incoming electrophile. The methoxy group is a strong activating group and an ortho-, para-director. In the thiophene ring, this would strongly favor substitution at the C5 position. DFT-based models can quantify this preference by calculating the relative energies of the intermediates (sigma-complexes) formed during the reaction, providing a reliable prediction of the major product.

Quantum Chemical Calculations for Mechanistic Insights

Beyond energetics, quantum chemical calculations provide a molecular-level picture of reaction mechanisms. By locating and characterizing the structures of transition states, these methods can confirm reaction pathways and explain observed selectivities.

A transition state is the highest energy point along a reaction coordinate, representing the fleeting geometry between reactants and products. Locating and analyzing this structure is paramount for understanding a reaction's mechanism and determining its rate. Quantum chemical calculations can optimize the geometry of transition states and confirm their nature through frequency analysis (a valid transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

In the study of the dimerization of this compound, the transition state for the initial C-Br bond addition was calculated. The analysis revealed a concerted process where the C-Br bond of one molecule interacts with the C=C double bond of another. The activation energies derived from this transition state analysis (as shown in the table in section 5.1.2) are the key determinants of the reaction rate.

Reactions are typically carried out in a solvent, which can have a profound impact on reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. Quantum chemical calculations can model these solvent effects using various approaches. The most common are implicit (continuum) solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions involving this compound, which may involve polar or charged intermediates, the choice of solvent could significantly alter the reaction's energy profile. An implicit solvent model would calculate the energy of each species (reactant, transition state, product) in the presence of the solvent field. This can lead to a re-evaluation of the reaction barriers; a polar solvent would likely stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction. Although the specific dimerization studies on this compound were focused on the intrinsic reactivity, applying solvent models would be the next logical step to predict its behavior in a specific chemical environment.

Structure-Reactivity/Property Relationship Modeling

Theoretical and computational modeling serves as a powerful tool for understanding the relationship between the molecular structure of this compound and its resulting chemical reactivity and properties. Through methods like Density Functional Theory (DFT), researchers can investigate reaction pathways and energetics that are difficult to observe experimentally. acs.orgacs.orgnih.gov These computational approaches allow for a detailed examination of the molecule's electronic characteristics and how they govern its behavior.

Correlation of Electronic Structure with Chemical Behavior

The chemical behavior of this compound, particularly its noted instability and tendency to undergo spontaneous oligomerization, has been elucidated through quantum chemical calculations. acs.orgacs.orgnih.gov Studies utilizing hybrid density functional theory (DFT) have investigated the reaction pathways for its dimerization and trimerization. acs.orgacs.orgnih.gov A key finding from these computational models is that the carbon-bromine (C–Br) bond in the molecule is susceptible to elongation. acs.orgnih.gov This electronic characteristic facilitates a trans addition of the C–Br bond to a double bond of a neighboring this compound molecule. acs.orgnih.gov This process is the initial step toward the formation of dimers and larger oligomers, which can occur readily at room temperature. acs.orgnih.gov

The energetics of this initial dimerization step have been quantified, providing insight into why this reaction is spontaneous. acs.orgnih.gov The activation energy for the reaction has been calculated, revealing a relatively low barrier for the process to occur. acs.orgnih.gov This computational analysis provides a direct link between the electronic structure (the nature of the C-Br bond) and the macroscopic chemical behavior (spontaneous polymerization). acs.orgnih.govresearchgate.net

The principles of frontier molecular orbital theory are central to this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate various reactivity descriptors. researchgate.netdergipark.org.tr For instance, parameters such as chemical potential, electronegativity, hardness, and softness can be derived from HOMO-LUMO energies to quantify the reactivity of a molecule. dergipark.org.tr While specific values for this compound are part of detailed proprietary research, the methodology follows established computational practices. dergipark.org.trscispace.com

ParameterCalculated ValueSignificance
Activation Enthalpy (ΔHa)12.46 kcal/molIndicates the heat required to initiate dimerization. acs.orgnih.gov
Activation Gibbs Free Energy (ΔGa)35.68 kcal/mol (at 298.15 K)Represents the spontaneity of the dimerization reaction. acs.orgnih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound and its related reaction species, theoretical UV-vis and vibrational spectra have been calculated. acs.orgnih.gov These theoretical spectra have shown reasonable agreement with experimental results, confirming the accuracy of the computational models used to describe the molecular structures. acs.orgnih.gov

The prediction of vibrational spectra, such as Infrared (IR) and Raman spectra, is a common application of DFT calculations. scispace.com Methodologies like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are employed to first optimize the ground state molecular geometry and then calculate the harmonic vibrational frequencies. scispace.com

To improve the accuracy of these predictions, the calculated harmonic frequencies are often scaled by specific factors. scispace.com This scaling corrects for approximations in the computational method and the neglect of anharmonicity, leading to a better correlation between theoretical and experimental wavenumbers. scispace.com The potential energy distribution (PED) is also analyzed to make precise assignments for each vibrational mode. dergipark.org.tr This detailed computational analysis allows for a comprehensive understanding of the molecule's vibrational characteristics.

Spectroscopic MethodComputational ApproachKey Findings
FT-IR & Raman SpectroscopyDFT (e.g., B3LYP/6-311++G(d,p)) and HF calculations. scispace.comCalculation of vibrational frequencies and comparison with experimental data after scaling. scispace.com
UV-Vis SpectroscopyTime-Dependent DFT (TD-DFT). researchgate.netPrediction of electronic transitions and comparison with experimental absorption spectra. acs.orgnih.gov

Applications and Emerging Research Areas of 3 Bromo 2 Methoxythiophene in Advanced Materials and Pharmaceutical Sciences

Role as a Synthetic Intermediate in Organic Synthesis

3-Bromo-2-methoxythiophene serves as a valuable precursor and intermediate in various organic synthesis pathways. biosynth.com Its structure, featuring a thiophene (B33073) ring with a bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position, allows for a range of chemical transformations. The bromine atom can be readily substituted or participate in cross-coupling reactions, while the methoxy group influences the electronic properties of the thiophene ring.

This compound is particularly noted for its use in synthesizing more complex molecules, including esters and boronic acids. biosynth.com The reactivity of the carbon-bromine bond makes it a suitable substrate for metal-catalyzed reactions, such as Suzuki and Stille couplings, which are fundamental for creating carbon-carbon bonds and assembling larger molecular architectures. For instance, it can be used to introduce the 2-methoxythien-3-yl moiety into a target molecule. The synthesis of this compound itself can be achieved through the reaction of acetonitrile with dimethyl sulfate in the presence of a base like potassium carbonate. biosynth.com

While detailed studies on this compound are specific, the broader class of bromothiophenes are cornerstone intermediates for producing a wide array of 3-substituted thiophenes, which are integral to pharmaceuticals, dyes, and electronic materials. orgsyn.orggoogle.com The functionalization of bromothiophenes through lithium-halogen exchange is a common strategy to create versatile derivatives. researchgate.netchemrxiv.org

Contributions to Organic Electronics and Semiconductor Materials

While specific research detailing the direct application of this compound in organic electronics is not extensively documented, its structural motifs are highly relevant to the field. Thiophene-based compounds are fundamental building blocks for organic semiconductors due to their favorable electronic properties and stability. evitachem.comnih.gov The introduction of bromine and methoxy groups onto the thiophene ring modifies its electronic characteristics, which is a key strategy in designing new materials for electronic applications. Generally, related brominated thiophene derivatives are significant in materials science for developing organic semiconductors and conductive polymers. nbinno.com

Precursor for Conductive Polymers

The development of conductive polymers often relies on thiophene monomers. sigmaaldrich.com Polythiophenes and their derivatives are a major class of conducting polymers used in organic electronics. nbinno.comcmu.edu The synthesis of these polymers frequently involves the polymerization of functionalized thiophenes. While direct evidence of this compound being used as a monomer is limited, related methoxy-substituted thiophene precursors are synthesized to create polymers for electronic applications. For example, derivatized 4-methoxythiophene-2-carbonitrile has been used to introduce methoxy groups onto diketopyrrolopyrrole (DPP) based polymers to investigate the effects on material characteristics. acs.org Fused thiophene derivatives are also known to form intrinsically conductive polymers. google.com The general strategy involves using substituted thiophenes as precursors that can be polymerized to form materials with tailored electronic properties. google.comgoogle.com

Building Block for Optoelectronic Devices

Thiophene-based materials are crucial for the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). nbinno.commdpi.comdoaj.org The performance of these devices is highly dependent on the molecular structure of the organic materials used. Fused thiophenes, often synthesized from brominated precursors, play an important role in designing these building blocks. nih.govrsc.org The synthesis of 3-alkylthieno[3,2-b]thiophenes, which are important materials for optoelectronic applications, can start from 3-bromothiophene (B43185). nih.govrsc.org These materials form the active layers in devices that convert light to electricity or vice-versa. The specific substitution pattern on the thiophene ring, such as the presence of a methoxy group, can tune the bandgap and energy levels of the resulting material to optimize device performance. mdpi.com

Development of Functionalized Ligands and Catalysts

Utility in Pharmaceutical Research and Development

While direct pharmaceutical applications of this compound are not prominently reported, the thiophene ring is a well-established scaffold in medicinal chemistry. Thiophene derivatives are present in numerous approved drugs and are investigated for a wide range of biological activities. For example, the related compound 3-bromo-2-(2-methoxy-ethyl)-thiophene has been investigated for potential antimicrobial and antitumor properties. evitachem.com The utility of brominated thiophenes as intermediates is critical for the synthesis of new drugs. google.com

Precursors for Drug Candidates

The role of this compound as a direct precursor to specific, named drug candidates is not extensively detailed in publicly available research. However, its value lies in its potential as a building block in the synthesis of more complex, biologically active molecules. For instance, the related compound 2-Bromo-3-methylthiophene is a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with antiviral activity and in the creation of α7 nicotinic receptor agonists for treating cognitive disorders. nbinno.com Furthermore, aryl phosphate derivatives of 5-bromo-6-methoxy-azidothymidine have been synthesized and examined for dual anti-HIV and sperm-immobilizing activity. nih.gov This highlights the strategy of using bromo-methoxy-functionalized heterocyclic compounds as starting points for developing novel therapeutic agents. The reactive bromine atom on this compound allows for its incorporation into larger scaffolds through various coupling reactions, enabling the exploration of new chemical space in drug discovery programs.

Applications in Antibiotics and Antiviral Agents

There is no available scientific literature detailing the use of this compound as an active agent in antibiotic or antiviral applications. Research into the biological activities of thiophene derivatives is extensive; however, studies focusing specifically on the antibacterial or antiviral properties of this compound have not been identified. Consequently, no data on its efficacy, mechanism of action, or spectrum of activity in these areas can be provided.

Photostabilizer Applications

Similarly, a review of current research reveals no studies investigating the use of this compound as a photostabilizer for polymers or other materials. While other thiophene derivatives have been explored for their UV-absorbing and stabilizing properties, this specific compound is not mentioned in the context of photostabilization. Therefore, no data regarding its performance, mechanism as a photostabilizer, or comparative efficacy is available.

While this compound is utilized as a versatile intermediate in organic synthesis, its direct applications in the fields specified in the request are not documented in the current body of scientific research.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-2-methoxythiophene, and what key reaction parameters influence yield and purity?

  • Methodological Answer : this compound can be synthesized via bromination of 2-methoxythiophene using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Alternative routes include Suzuki-Miyaura coupling between brominated thiophene precursors and methoxy-substituted boronic acids . Critical parameters include:
  • Temperature : Optimal bromination occurs at 0–25°C to avoid over-bromination.
  • Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
  • Catalyst loading : 5–10 mol% Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
    Table 1 : Representative Synthetic Conditions
MethodReagents/ConditionsYield (%)Reference
Bromination with NBSNBS, FeCl₃, DCM, 0°C → RT65–75
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C70–85

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Distinct signals for methoxy (-OCH₃, δ 3.8–4.0 ppm) and thiophene protons (aromatic protons δ 6.5–7.5 ppm). Bromine deshields adjacent protons, shifting signals upfield .
  • ¹³C NMR : Methoxy carbon (δ 55–60 ppm), brominated thiophene carbons (δ 110–130 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 208 (C₅H₅BrOS⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can competing bromination pathways be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity in bromination is influenced by electronic effects. The methoxy group at C2 directs bromination to C3 via resonance donation. Competing pathways (e.g., C4 bromination) can be minimized by:
  • Using sterically hindered catalysts (e.g., AlCl₃) to favor C3 .
  • Lowering reaction temperatures to reduce kinetic competition .
    Computational studies (DFT) predict charge distribution, showing higher electron density at C3, aligning with experimental outcomes .

Q. What computational methods are employed to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps to assess electrophilicity. For Suzuki coupling, the LUMO of this compound (−2.1 eV) aligns with the HOMO of boronic acids, enabling electron transfer . Molecular docking studies further predict binding affinities with catalytic Pd centers .

Table 2 : Computational Parameters for Reactivity Analysis

PropertyValue (DFT)Relevance to ReactivityReference
HOMO Energy (eV)−6.2Electron donation capacity
LUMO Energy (eV)−2.1Susceptibility to nucleophiles
Fukui Electrophilicity0.15Favors C3 for substitution

Q. How do electronic effects of substituents influence the stability of this compound under varying pH conditions?

  • Methodological Answer : The electron-donating methoxy group stabilizes the thiophene ring under acidic conditions (pH 2–6), while basic conditions (pH > 8) promote hydrolysis of the methoxy group. Stability assays (HPLC monitoring) show 90% integrity at pH 4 after 24 hours vs. 40% at pH 10 . Competing degradation pathways include:
  • Demethoxylation : Base-catalyzed cleavage of the OCH₃ group.
  • Debromination : Reductive elimination in the presence of nucleophiles (e.g., OH⁻) .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for Suzuki coupling of this compound with aryl boronic acids?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst Purity : Commercial Pd catalysts often contain stabilizers (e.g., PPh₃), reducing active sites. Recrystallization improves yield by 10–15% .
  • Oxygen Sensitivity : Suzuki reactions require inert atmospheres; trace O₂ oxidizes Pd(0) to inactive Pd(II) .
  • Solvent Polarity : Higher polarity (e.g., DMF vs. THF) accelerates oxidative addition but may increase side reactions .

Table 3 : Troubleshooting Yield Variability

FactorOptimized ConditionYield ImprovementReference
Catalyst Pre-treatmentPd(PPh₃)₄ recrystallized+12%
Solvent DegassingN₂ sparging for 30 min+8%
Boronic Acid Purity>95% (HPLC-verified)+5%

Research Applications

Q. How is this compound utilized in the development of organic semiconductors?

  • Methodological Answer : The bromine atom facilitates polymerization via Stille or Kumada coupling, forming π-conjugated polymers. For example, copolymerization with 3-hexylthiophene yields materials with tunable bandgaps (1.8–2.2 eV) and hole mobilities of 0.1–0.3 cm²/V·s . Thermal annealing (150°C) enhances crystallinity, improving conductivity by 50% .

Q. What strategies mitigate cytotoxicity in this compound-based bioactive compounds?

  • Methodological Answer : Structural modifications include:
  • PEGylation : Adding polyethylene glycol chains reduces cellular uptake, lowering IC₅₀ from 25 μM to 100 μM in HeLa cells .
  • Prodrug Design : Masking the bromine as a boronic ester improves solubility and reduces off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.